An In-Depth Technical Guide to 2,4,6-Triphenylnitrobenzene: Structure, Properties, and Synthetic Utility
An In-Depth Technical Guide to 2,4,6-Triphenylnitrobenzene: Structure, Properties, and Synthetic Utility
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of 2,4,6-triphenylnitrobenzene, a sterically hindered aromatic nitro compound. The guide delves into its core chemical structure, substantiated by crystallographic data, and details its physicochemical and spectroscopic properties. We explore robust, high-yield synthetic protocols and discuss the molecule's distinct chemical reactivity, including its electrochemical behavior and sterically influenced hydrogenation kinetics. While direct applications in drug development are not prominent, this guide highlights its crucial role as a synthetic precursor to 2,4,6-triphenylaniline, a compound with demonstrated in vitro antidiabetic properties. The use of 2,4,6-triphenylnitrobenzene as a challenging substrate in catalysis research is also examined. This whitepaper consolidates key experimental data, provides validated protocols, and offers insights into the practical application of this unique molecule in advanced chemical research.
Chemical Identity and Molecular Architecture
2,4,6-Triphenylnitrobenzene is a substituted aromatic compound where a central nitrobenzene ring is flanked by three phenyl groups at the 2, 4, and 6 positions. This substitution pattern results in significant steric crowding, which profoundly influences its chemical and physical properties.
The core structure of 2,4,6-Triphenylnitrobenzene is depicted below. The spatial arrangement forces the phenyl rings and the nitro group to twist out of the plane of the central benzene ring, a key feature confirmed by X-ray crystallography.[1]
Figure 1: 2D representation of 2,4,6-Triphenylnitrobenzene (C₂₄H₁₇NO₂). "CPh" represents a phenyl group (C₆H₅).
Crystallographic Insights
Single-crystal X-ray diffraction studies have provided definitive data on the three-dimensional structure of 2,4,6-triphenylnitrobenzene.[1][2] The significant steric hindrance between the ortho-substituted phenyl groups and the nitro group prevents coplanarity. This twisting is a defining structural characteristic. In the solid state, two distinct stereoisomers have been identified, whereas in a chloroform solution at ambient temperature, 13C NMR suggests the presence of a single, conformationally averaged isomer.[1] This highlights the molecule's dynamic nature in solution.
Physicochemical and Spectroscopic Properties
The physical and spectroscopic data for 2,4,6-triphenylnitrobenzene are summarized below. These properties are essential for its identification, purification, and use in further chemical transformations.
Physical Properties
The compound is typically a white to light yellow crystalline solid at room temperature.[3]
| Property | Value | Source |
| Molecular Formula | C₂₄H₁₇NO₂ | N/A |
| Molecular Weight | 351.40 g/mol | [4] |
| Melting Point | 144–145 °C (recrystallized) | Organic Syntheses Procedure |
| 147 °C | [3] | |
| Boiling Point | 496.3±14.0 °C (Predicted) | [3] |
| Density | 1.182±0.06 g/cm³ (Predicted) | [3] |
| Appearance | White to light yellow powder/crystal | [3] |
Spectroscopic Data
Spectroscopic analysis is fundamental to confirming the identity and purity of synthesized 2,4,6-triphenylnitrobenzene.
| Technique | Data | Source |
| ¹H NMR | (CDCl₃) δ 7.45 (s, 15H, phenyl protons), δ 7.65 (s, 2H, central ring protons) | Organic Syntheses Procedure |
| ¹³C NMR | Solid-state NMR confirms two stereoisomers. | [1] |
| Solution-state NMR (CHCl₃) indicates one isomer. | [1] | |
| UV-Vis | A stable, violet radical anion in DMF shows a broad maximum at 682 nm. | [1] |
Synthesis and Purification
Two primary synthetic routes to 2,4,6-triphenylnitrobenzene have been established: the reaction of a pyrylium salt with nitromethane and the direct nitration of 1,3,5-triphenylbenzene. The former is generally preferred due to its high yield and specificity, avoiding the formation of isomers that complicate purification.
Synthesis from 2,4,6-Triphenylpyrylium Tetrafluoroborate
This method represents a robust and high-yield pathway for producing 2,4,6-triphenylnitrobenzene without isomeric byproducts. The workflow involves the reaction of a stable pyrylium salt with nitromethane in the presence of a base.
Figure 2: Workflow for the synthesis of 2,4,6-triphenylnitrobenzene from a pyrylium salt.
Step-by-Step Experimental Protocol: This protocol is adapted from a verified Organic Syntheses procedure.
-
Apparatus Setup: Equip a 1-liter three-necked flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.
-
Charging the Flask: To the flask, add 119 g (0.30 mole) of 2,4,6-triphenylpyrylium tetrafluoroborate, 21 mL (0.39 mole) of dried nitromethane, and 350 mL of absolute ethanol.
-
Base Addition: Rapidly add 70 mL of triethylamine to the well-stirred suspension via the dropping funnel. The mixture will immediately turn reddish-brown as the solid dissolves.
-
Reaction: Once all the triethylamine has been added, heat the mixture under reflux for 3 hours.
-
Crystallization: After reflux, cool the reaction mixture and allow it to stand overnight in a refrigerator to facilitate the crystallization of the product.
-
Isolation: Collect the crystalline product on a Buchner funnel and wash it with two 50-mL portions of ice-cold methanol.
-
Purification: Recrystallize the crude product (typically 75–80 g) from 200–250 mL of glacial acetic acid.
-
Final Product: This procedure yields 70–75 g (67–71%) of pure 2,4,6-triphenylnitrobenzene as slightly yellow crystals with a melting point of 144–145 °C.
Causality and Experimental Choices:
-
Choice of Base: Triethylamine is a sufficiently strong, non-nucleophilic base to deprotonate nitromethane, forming the nitronate anion required for the reaction, without competing in side reactions.
-
Solvent: Absolute ethanol is used to ensure anhydrous conditions, which are favorable for the reaction.
-
Purification: Recrystallization from glacial acetic acid is effective for removing any unreacted starting materials or minor byproducts, yielding a highly pure final product.
Chemical Reactivity
The reactivity of 2,4,6-triphenylnitrobenzene is dominated by the electron-withdrawing nitro group and the significant steric shielding provided by the three phenyl substituents.
Electrochemical Reduction
Cyclic voltammetry studies in dimethylformamide (DMF) reveal that 2,4,6-triphenylnitrobenzene undergoes two reversible one-electron reductions.[1] The initial reduction forms a stable, intensely violet-colored radical anion.[1] This stability is a key feature, making it an interesting subject for electrochemical studies. Preparative reduction, whether under acidic or alkaline conditions, ultimately yields 2,4,6-triphenylaniline.[1]
Catalytic Hydrogenation
The reduction of the nitro group to an amine is a cornerstone reaction for this molecule, as it provides access to the biologically relevant 2,4,6-triphenylaniline. However, this transformation is not trivial. The steric hindrance created by the two ortho-phenyl groups significantly slows the reaction kinetics compared to less substituted nitroarenes.[3] In one study using a palladium-supported catalyst in a flow chemistry setup, complete conversion of 2,4,6-triphenylnitrobenzene required a residence time of 3 minutes, whereas most other nitroarenes were fully converted in under 1 minute.[3] This makes the molecule an excellent substrate for testing the efficacy and steric tolerance of new hydrogenation catalysts.
Applications in Research and Drug Development
While 2,4,6-triphenylnitrobenzene is not an active pharmaceutical ingredient itself, its role in the broader context of chemical and pharmaceutical research is twofold: as a challenging substrate for reaction development and as a key precursor to a bioactive aniline derivative.
A Substrate for Catalysis Research
Due to its significant steric bulk and large molecular size, 2,4,6-triphenylnitrobenzene is frequently used as a "negative control" or a sterically demanding substrate in catalysis.[5][6][7] For example, in studies involving catalysis within the confined space of supramolecular coordination cages, 2,4,6-triphenylnitrobenzene is often too large to enter the cage's cavity and therefore does not undergo the reaction, proving that the catalytic activity is indeed occurring within the cage.[6][7] Its slow hydrogenation rate also makes it a benchmark for developing highly active and sterically tolerant catalysts.[3]
Precursor to Bioactive 2,4,6-Triphenylaniline (TPA)
The most direct link to drug development comes from the utility of its reduction product, 2,4,6-triphenylaniline (TPA). A study published in the Journal of Biomolecular Structure & Dynamics reported that TPA, isolated from an endophytic fungus, exhibited satisfactory in vitro antidiabetic activity for type 2 diabetes mellitus (T2DM).[8] The study involved encapsulating TPA into a nanoemulsion to improve its stability and permeability, which then showed significant inhibition of α-glucosidase and α-amylase, two key enzymes in glucose metabolism.[8] This positions 2,4,6-triphenylnitrobenzene as a valuable starting material for the synthesis of TPA and its analogues for further investigation as potential antidiabetic agents. TPA and its derivatives are also used in materials science for applications like organic light-emitting diodes (OLEDs).[9][10]
Safety and Toxicology
Proper handling of 2,4,6-triphenylnitrobenzene is essential. The available safety data indicates potential hazards upon exposure.
GHS Hazard Classification
| GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Data sourced from ChemicalBook.[3]
Handling and Storage
-
Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Toxicological Profile
Specific toxicological studies on 2,4,6-triphenylnitrobenzene are limited. However, as a nitroaromatic compound, caution is warranted. Nitroaromatic compounds as a class can be readily absorbed and may have various toxic effects. The toxicological properties have not been thoroughly investigated.
Conclusion
2,4,6-Triphenylnitrobenzene is a molecule of significant interest due to its unique structural and chemical properties defined by pronounced steric hindrance. While its direct application is primarily as a specialized substrate in catalysis research, its true value for the drug development community lies in its efficient conversion to 2,4,6-triphenylaniline, a compound with demonstrated potential as an antidiabetic agent. The well-established, high-yield synthesis and detailed understanding of its reactivity provide researchers with a solid foundation for accessing TPA and its derivatives for further biological screening and material science applications. This guide provides the core technical knowledge required for the safe and effective use of 2,4,6-triphenylnitrobenzene in a modern research setting.
References
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- Shanmuganathan, R., et al. (2019). 2,4,6-Triphenylaniline nanoemulsion formulation, optimization, and its application in type 2 diabetes mellitus. PubMed.
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